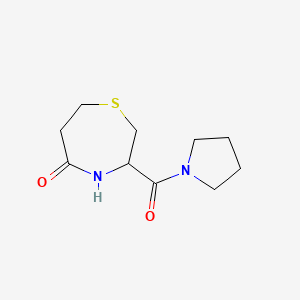

3-(Pyrrolidine-1-carbonyl)-1,4-thiazepan-5-one

Description

3-(Pyrrolidine-1-carbonyl)-1,4-thiazepan-5-one is a bicyclic compound featuring a seven-membered 1,4-thiazepan-5-one ring fused with a pyrrolidine-1-carbonyl group at position 2. The sulfur atom in the thiazepanone ring contributes to structural stability, while the pyrrolidine-1-carbonyl substituent enhances molecular interactions, particularly in biological systems . This compound belongs to a class of lactam derivatives with demonstrated relevance in medicinal chemistry, particularly as protease inhibitors (e.g., prolyl oligopeptidase inhibitors) . Its synthesis is noted for robustness compared to other lactams, making it a versatile scaffold for drug discovery .

Properties

IUPAC Name |

3-(pyrrolidine-1-carbonyl)-1,4-thiazepan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c13-9-3-6-15-7-8(11-9)10(14)12-4-1-2-5-12/h8H,1-7H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBBTSHNDMROAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2CSCCC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidine-1-carbonyl)-1,4-thiazepan-5-one typically involves the formation of the thiazepane ring followed by the introduction of the pyrrolidine-1-carbonyl group. One common method includes the cyclization of a suitable precursor containing both sulfur and nitrogen atoms under specific conditions. The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidine-1-carbonyl)-1,4-thiazepan-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(Pyrrolidine-1-carbonyl)-1,4-thiazepan-5-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidine-1-carbonyl)-1,4-thiazepan-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological and physicochemical properties of 3-(Pyrrolidine-1-carbonyl)-1,4-thiazepan-5-one are best understood through comparisons with structurally related compounds. Below is a detailed analysis supported by experimental data and structural insights.

Key Compounds Compared:

Critical Observations:

Role of Pyrrolidine-1-carbonyl Group :

- The pyrrolidine-1-carbonyl group is critical for potency. Its removal (as in Compound II) results in a drastic reduction in inhibitory activity against prolyl oligopeptidase (POP), with IC50 values increasing to 13 μM compared to the sub-micromolar activity of the parent compound .

- The carbonyl group likely facilitates hydrogen bonding with target enzymes, while the pyrrolidine ring enhances hydrophobic interactions.

However, biological data for this analog are lacking.

Synthesis Challenges: 1,4-Thiazepan-5-one derivatives generally face synthesis hurdles due to ring strain and stereochemical complexity. However, this compound is noted for relative synthetic accessibility compared to non-sulfur lactams . The amino-thienyl derivative () exemplifies higher complexity, requiring enantioselective synthesis, which may limit scalability .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability: Sulfur-containing lactams (e.g., thiazepanones) often exhibit improved metabolic stability over oxazepanones due to reduced susceptibility to oxidative enzymes .

Biological Activity

3-(Pyrrolidine-1-carbonyl)-1,4-thiazepan-5-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Research indicates that this compound may exert its biological effects through several mechanisms:

- PI3K Inhibition : The compound has been identified as an inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) pathway, which plays a crucial role in various cellular processes such as growth, survival, and metabolism. Inhibition of this pathway has implications for treating autoimmune diseases, cancer, and neurodegenerative disorders .

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, potentially making it useful in treating conditions characterized by chronic inflammation .

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound. For instance:

- In vitro assays demonstrated that the compound showed significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and KB (nasopharyngeal carcinoma) cells. The IC₅₀ values were comparable to established chemotherapeutic agents like 5-fluorouracil .

Anti-inflammatory Activity

The anti-inflammatory properties were assessed through various assays:

| Compound | Anti-inflammatory Ratio | Reference Drug | Comparison |

|---|---|---|---|

| This compound | 19.8 | Dexamethasone | Less active than dexamethasone but promising for further development |

Case Studies

Case Study 1: Inhibition of PI3Kγ

In a controlled study, this compound was tested for its ability to inhibit PI3Kγ activity in human leukocytes. Results indicated a significant reduction in PI3Kγ-mediated signaling pathways, suggesting potential applications in treating inflammatory diseases .

Case Study 2: Anticancer Efficacy

Another study focused on the compound's effects on MCF-7 cells. Flow cytometry analysis revealed that treatment with the compound resulted in increased apoptosis rates compared to untreated controls. The mechanism appeared to involve activation of the MAPK signaling pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.